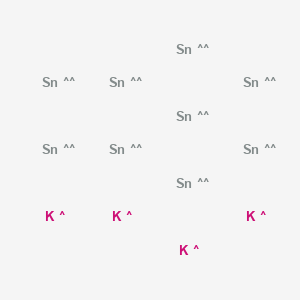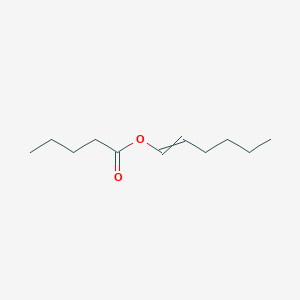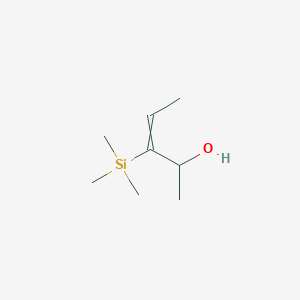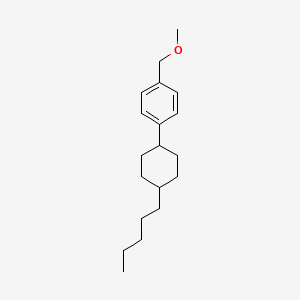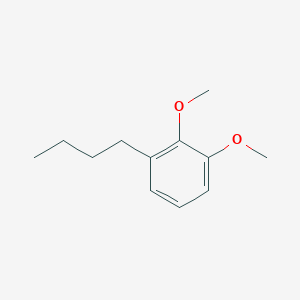![molecular formula C8H10F6O2Si B14418098 1-Buten-1-one, 4,4,4-trifluoro-3-(trifluoromethyl)-3-[(trimethylsilyl)oxy]- CAS No. 83740-52-7](/img/structure/B14418098.png)
1-Buten-1-one, 4,4,4-trifluoro-3-(trifluoromethyl)-3-[(trimethylsilyl)oxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Buten-1-one, 4,4,4-trifluoro-3-(trifluoromethyl)-3-[(trimethylsilyl)oxy]- is a complex organic compound characterized by the presence of multiple functional groups, including a butenone moiety, trifluoromethyl groups, and a trimethylsilyl ether. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Buten-1-one, 4,4,4-trifluoro-3-(trifluoromethyl)-3-[(trimethylsilyl)oxy]- typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a trifluoromethylated ketone with a silylating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
1-Buten-1-one, 4,4,4-trifluoro-3-(trifluoromethyl)-3-[(trimethylsilyl)oxy]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the butenone moiety to an alcohol or alkane.
Substitution: The trifluoromethyl and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
1-Buten-1-one, 4,4,4-trifluoro-3-(trifluoromethyl)-3-[(trimethylsilyl)oxy]- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique functional groups make it a valuable tool in biochemical studies, including enzyme inhibition and protein modification.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 1-Buten-1-one, 4,4,4-trifluoro-3-(trifluoromethyl)-3-[(trimethylsilyl)oxy]- exerts its effects involves interactions with various molecular targets. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The trimethylsilyl ether group can be hydrolyzed under physiological conditions, releasing the active butenone moiety, which can then participate in various biochemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Buten-1-one, 4,4,4-trifluoro-3-(trifluoromethyl)-: Lacks the trimethylsilyl ether group, resulting in different reactivity and applications.
1-Buten-1-one, 4,4,4-trifluoro-3-(trimethylsilyl)-:
Uniqueness
1-Buten-1-one, 4,4,4-trifluoro-3-(trifluoromethyl)-3-[(trimethylsilyl)oxy]- is unique due to the combination of trifluoromethyl and trimethylsilyl ether groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
83740-52-7 |
|---|---|
Molekularformel |
C8H10F6O2Si |
Molekulargewicht |
280.24 g/mol |
InChI |
InChI=1S/C8H10F6O2Si/c1-17(2,3)16-6(4-5-15,7(9,10)11)8(12,13)14/h4H,1-3H3 |
InChI-Schlüssel |
JWQGMWBTXNIEFT-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OC(C=C=O)(C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


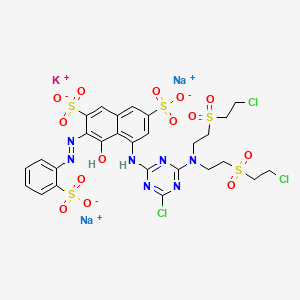

![Methyl [3-chloro-4-(4-ethoxyphenoxy)phenyl]carbamate](/img/structure/B14418024.png)
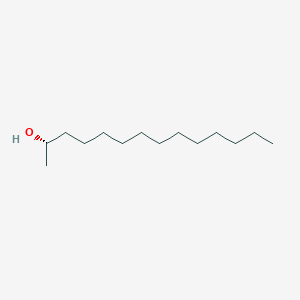
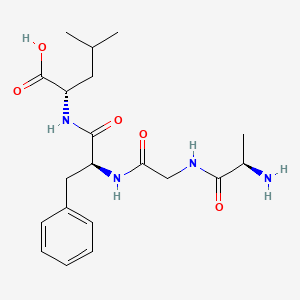
![1-Methyl-4-[2-phenyl-2-(phenylselanyl)ethenesulfonyl]benzene](/img/structure/B14418038.png)
![3-[(Ethoxymethoxy)methyl]heptane](/img/structure/B14418041.png)
